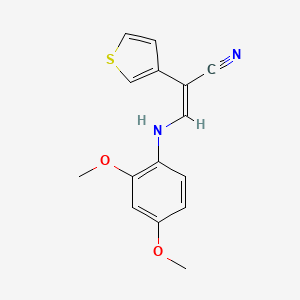

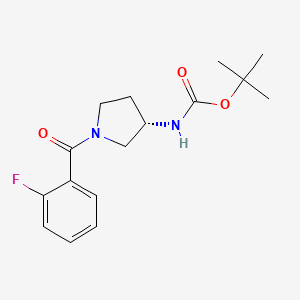

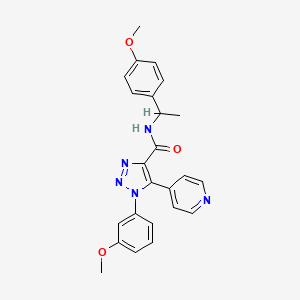

Phenyl (3-methyl-4-(2-oxopiperidin-1-yl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, Apixaban, has been described in a few studies . It involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .

Chemical Reactions Analysis

Apixaban, a similar compound, is known to inhibit activated factor X (FXa) in the blood coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, and it produces a rapid onset of inhibition of FXa .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate, have shown promise as antiviral agents. For instance:

- Compound 2: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities. These compounds may offer therapeutic benefits in managing pain and inflammation .

Antitubercular Activity

Phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate derivatives have been investigated for their antitubercular effects. Specifically:

Mecanismo De Acción

Propiedades

IUPAC Name |

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14-13-15(20-19(23)24-16-7-3-2-4-8-16)10-11-17(14)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVUJADNDKESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)